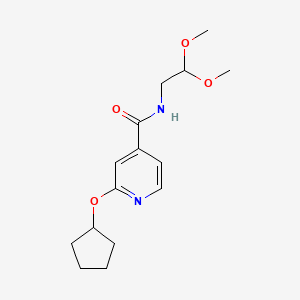![molecular formula C13H9ClN2S2 B2760481 2-(Allylsulfanyl)-4-chloro[1]benzothieno[3,2-d]pyrimidine CAS No. 478029-83-3](/img/structure/B2760481.png)
2-(Allylsulfanyl)-4-chloro[1]benzothieno[3,2-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Allylsulfanyl)-4-chloro1benzothieno[3,2-d]pyrimidine is a heterocyclic compound that belongs to the benzothieno[3,2-d]pyrimidine family. This compound is characterized by the presence of an allylsulfanyl group at the 2-position and a chlorine atom at the 4-position of the benzothieno[3,2-d]pyrimidine core. It has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities .
Mécanisme D'action
Target of Action
The primary target of 2-(Allylsulfanyl)-4-chloro1benzothieno[3,2-d]pyrimidine is the cyclooxygenase-2 (COX-2) enzyme . COX-2 is a membrane-bound heme protein that plays a pivotal role in the conversion of arachidonic acid to prostaglandins . These prostaglandins and their metabolites are involved in multiple physiological and pathophysiological processes .
Mode of Action
2-(Allylsulfanyl)-4-chloro1benzothieno[3,2-d]pyrimidine interacts with COX-2, inhibiting its expression . This inhibition results in the suppression of prostaglandin E2 (PGE2) and interleukin-8 (IL-8) production . The compound also inhibits the expression of inducible NO synthase (iNOS) and intercellular adhesion molecule-1 (ICAM-1) .
Biochemical Pathways
The compound affects the arachidonic acid pathway by inhibiting the COX-2 enzyme . This inhibition disrupts the conversion of arachidonic acid to prostaglandins, thereby affecting the downstream effects of these metabolites .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 2-(Allylsulfanyl)-4-chloro1benzothieno[3,2-d]pyrimidine are not explicitly mentioned in the available literature
Result of Action
The molecular and cellular effects of 2-(Allylsulfanyl)-4-chloro1benzothieno[3,2-d]pyrimidine’s action include the inhibition of COX-2, iNOS, and ICAM-1 expression . This leads to the suppression of PGE2 and IL-8 production . These effects suggest that the compound could have potential anti-inflammatory activity .
Action Environment
The action, efficacy, and stability of 2-(Allylsulfanyl)-4-chloro1benzothieno[3,2-d]pyrimidine can be influenced by various environmental factors For instance, the compound’s interaction with its targets can be affected by the presence of other molecules or changes in the cellular environment.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allylsulfanyl)-4-chloro1benzothieno[3,2-d]pyrimidine typically involves the following steps:
Formation of the Benzothieno[3,2-d]pyrimidine Core: The core structure can be synthesized through a cyclization reaction involving appropriate starting materials such as 2-aminothiophenol and 2-chlorobenzonitrile under specific conditions.
Introduction of the Allylsulfanyl Group: The allylsulfanyl group is introduced via a nucleophilic substitution reaction using allyl mercaptan as the nucleophile.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Allylsulfanyl)-4-chloro1benzothieno[3,2-d]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions to remove the chlorine atom or reduce the allylsulfanyl group to a thiol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, dechlorinated products.
Substitution: Amino derivatives, thioethers, alkoxy derivatives.
Applications De Recherche Scientifique
2-(Allylsulfanyl)-4-chloro1benzothieno[3,2-d]pyrimidine has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a selective cyclooxygenase-2 (COX-2) inhibitor, which could have anti-inflammatory properties.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothieno[3,2-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Sulfonamide Thio-Derivatives: Compounds with sulfonamide and thio groups attached to the benzothieno[3,2-d]pyrimidine core.
Uniqueness
2-(Allylsulfanyl)-4-chloro1benzothieno[3,2-d]pyrimidine is unique due to the presence of both an allylsulfanyl group and a chlorine atom, which confer distinct chemical reactivity and potential biological activities compared to other derivatives .
Propriétés
IUPAC Name |
4-chloro-2-prop-2-enylsulfanyl-[1]benzothiolo[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2S2/c1-2-7-17-13-15-10-8-5-3-4-6-9(8)18-11(10)12(14)16-13/h2-6H,1,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUBHHNMEFULEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC2=C(C(=N1)Cl)SC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
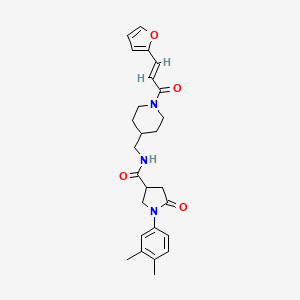
![ethyl 3-hydroxy-5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate](/img/structure/B2760403.png)
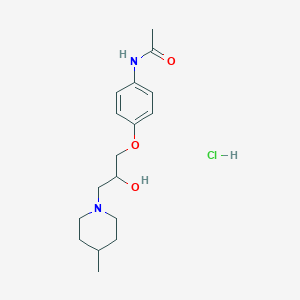
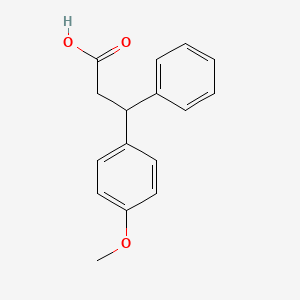
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-methylthiophene-2-carboxamide](/img/structure/B2760407.png)
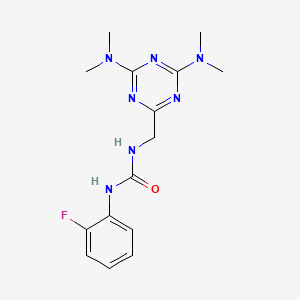
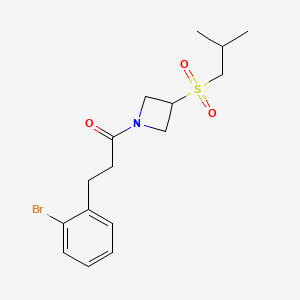
![3-(BENZENESULFONYL)-N-(3,4-DIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2760412.png)
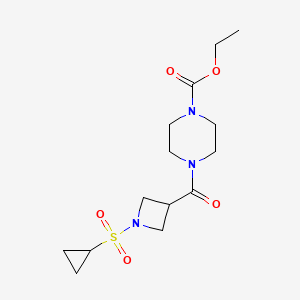
![[1-(2-Chlorophenyl)-3-oxo-3-(thiophen-2-yl)propyl]propanedinitrile](/img/structure/B2760414.png)
![methyl 4-((4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate](/img/structure/B2760416.png)
![2-[4-(2-chlorobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2760417.png)
![2-[(2R)-4-azidobutan-2-yl]oxyoxane](/img/structure/B2760420.png)
